molecular formula C9H6ClNO2S B2633628 2-Chloro-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole CAS No. 887204-66-2

2-Chloro-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole

Cat. No. B2633628
CAS RN: 887204-66-2
M. Wt: 227.66
InChI Key: BUTRPUXKRPRXLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole” is a chemical compound with the CAS Number: 887204-66-2 . It has a molecular weight of 227.67 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C9H6ClNO2S/c10-9-11-5-3-6-7(4-8(5)14-9)13-2-1-12-6/h3-4H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 227.67 . The InChI code for the compound is 1S/C9H6ClNO2S/c10-9-11-5-3-6-7(4-8(5)14-9)13-2-1-12-6/h3-4H,1-2H2 .

Scientific Research Applications

Synthesis and Chemical Transformations

Benzothiazole derivatives have been explored for their synthesis and chemical transformations. For instance, the synthesis and transformations of 6-(Chlorosulfonyl)-1,3-benzothiazol-2(3H)-ones were studied, showcasing methods to produce sulfonic acids, esters, and amides from benzothiazol derivatives (Dushamov et al., 2020). This research highlights the chemical versatility of benzothiazole compounds, providing insights into their functional group manipulations and potential applications in synthesizing new molecules.

Heterocyclic Compound Synthesis

Benzothiazole derivatives are pivotal in synthesizing diverse heterocyclic compounds, crucial for medicinal chemistry and material science. Studies have shown that these derivatives can react with various dinucleophiles to produce novel heterocyclic systems (Vovk et al., 2003). These reactions expand the utility of benzothiazole derivatives in creating compounds with potential biological and industrial applications.

Pharmacological Applications

While the request excludes direct drug use and side effects, it's noteworthy that benzothiazole derivatives have been synthesized and evaluated for potential pharmacological applications. For example, the synthesis and pharmacological evaluation of specific benzothiazole derivatives for analgesic and anti-inflammatory activities have been conducted, highlighting the therapeutic potential of these compounds (Bannimath et al., 2010). Such studies provide a foundation for further exploration of benzothiazole derivatives in various medical fields.

Antimicrobial and Anticancer Research

Benzothiazole derivatives have also been explored for their antimicrobial and anticancer activities. Research into new 1,3,4-thiadiazoles, 1,3,4-selenadiazoles, and triazolino[4,3-a]pyrimidines containing benzothiazole moieties has shown potential against certain cancer tumors (Abdelall et al., 2010). This suggests that modifications to the benzothiazole core can lead to compounds with significant biological activities, furthering the scope of research in anticancer drug development.

properties

IUPAC Name

2-chloro-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c10-9-11-5-3-6-7(4-8(5)14-9)13-2-1-12-6/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTRPUXKRPRXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.